molecular formula C18H22N4O5 B11438034 diethyl 1-{1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11438034
M. Wt: 374.4 g/mol
InChI Key: UJDHIYACVQZITF-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-{1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes ethyl groups, a carbamoyl group, and a methylphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIETHYL 1-{1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Ethyl Groups: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride.

    Attachment of the Carbamoyl and Methylphenyl Groups: The carbamoyl group can be introduced through a reaction with isocyanates, while the methylphenyl group can be attached via a Friedel-Crafts acylation reaction using methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-DIETHYL 1-{1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

4,5-DIETHYL 1-{1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 1-{1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The triazole ring and the attached functional groups play a crucial role in these interactions, allowing the compound to fit into the active sites of target proteins and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole compound without the additional functional groups.

    4,5-Dimethyl 1-{1-[(4-Methylphenyl)carbamoyl]ethyl}-1H-1,2,3-triazole-4,5-dicarboxylate: A similar compound with methyl groups instead of ethyl groups.

    4,5-Diethyl 1-{1-[(4-Chlorophenyl)carbamoyl]ethyl}-1H-1,2,3-triazole-4,5-dicarboxylate: A similar compound with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

4,5-DIETHYL 1-{1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to the specific combination of ethyl, carbamoyl, and methylphenyl groups attached to the triazole ring

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

diethyl 1-[1-(4-methylanilino)-1-oxopropan-2-yl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C18H22N4O5/c1-5-26-17(24)14-15(18(25)27-6-2)22(21-20-14)12(4)16(23)19-13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3,(H,19,23)

InChI Key

UJDHIYACVQZITF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C(C)C(=O)NC2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

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